molecular formula C14H24BrN3O B13737093 (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide CAS No. 1910-56-1

(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide

Cat. No.: B13737093
CAS No.: 1910-56-1
M. Wt: 330.26 g/mol
InChI Key: HXNMMWCBVIVJHZ-UHFFFAOYSA-N
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Description

(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is a chemical compound with a complex structure that includes an aminobenzamide moiety and a diethylmethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide typically involves multiple steps. One common method starts with the preparation of o-aminobenzamide, which is then reacted with ethyl diethylmethylammonium bromide under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets. The aminobenzamide moiety can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Anthranilamide: Shares the aminobenzamide moiety but lacks the diethylmethylammonium group.

    N,N-Diethylmethylamine: Contains the diethylmethylammonium group but lacks the aminobenzamide moiety.

Uniqueness

(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is unique due to its combination of both the aminobenzamide and diethylmethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

1910-56-1

Molecular Formula

C14H24BrN3O

Molecular Weight

330.26 g/mol

IUPAC Name

2-[(2-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-8-6-7-9-13(12)15;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H

InChI Key

HXNMMWCBVIVJHZ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCNC(=O)C1=CC=CC=C1N.[Br-]

Origin of Product

United States

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